molecular formula C4H7ClO2<br>CH3(CH2)2OCOCl<br>C4H7ClO2 B048039 Propyl chloroformate CAS No. 109-61-5

Propyl chloroformate

Cat. No.: B048039
CAS No.: 109-61-5
M. Wt: 122.55 g/mol
InChI Key: QQKDTTWZXHEGAQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propyl chloroformate is a chemical compound used in organic synthesis . It is primarily used as a derivatization reagent in the analysis of free amino acids . The primary targets of this compound are therefore the amino acids present in the sample being analyzed .

Mode of Action

This compound interacts with its targets (amino acids) through a process known as derivatization . In this process, this compound reacts with the amino acids to form derivatives that can be more easily detected and analyzed . This interaction results in changes to the chemical structure of the amino acids, allowing for their quantification .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in amino acid metabolism . By derivatizing the amino acids, this compound allows for the analysis of their concentrations, providing insight into the functioning of these pathways . The downstream effects of this can include a better understanding of physiological conditions and disease states .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a highly reactive compound . It reacts with water and decomposes spontaneously to form hydrochloric acid and other products . This suggests that its bioavailability may be influenced by factors such as pH and the presence of water.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the chemical structure of amino acids . This allows for their detection and quantification, providing valuable information about amino acid concentrations and metabolism .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water, as it reacts with water and decomposes . Additionally, it is a highly flammable compound, and its stability can be affected by heat and sparks . Proper storage and handling are therefore crucial to maintain its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl chloroformate can be synthesized through the reaction of propanol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction is as follows:

CH3CH2CH2OH+COCl2CH3CH2CH2OCOCl+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCOCl} + \text{HCl} CH3​CH2​CH2​OH+COCl2​→CH3​CH2​CH2​OCOCl+HCl

Industrial Production Methods

In industrial settings, this compound is produced by the continuous reaction of propanol with phosgene in a controlled environment to ensure safety and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic phosgene gas .

Chemical Reactions Analysis

Types of Reactions

Propyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form carbamates.

    Alcohols: Reacts with alcohols to form carbonate esters.

    Water: Hydrolyzes in the presence of water.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Propanol, Carbon Dioxide, and Hydrochloric Acid: Formed from hydrolysis

Scientific Research Applications

Propyl chloroformate is widely used in scientific research for various applications:

Properties

IUPAC Name

propyl carbonochloridate
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InChI

InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3
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InChI Key

QQKDTTWZXHEGAQ-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)Cl
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Molecular Formula

C4H7ClO2, Array
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DSSTOX Substance ID

DTXSID3042342
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Molecular Weight

122.55 g/mol
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Physical Description

N-propyl chloroformate appears as a colorless liquid. May be decomposed by water. Severely irritates skin and eyes. Very toxic by ingestion, inhalation or skin absorption. Denser than water and vapors heavier than air. Flash point 50 °F. Used to make other chemicals., Colorless liquid; Gradually decomposed by water; [Merck Index] Reacts with water evolving heat and hydrochloric acid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

237 to 241 °F at 760 mmHg (EPA, 1998), 112.4 °C, 115 °C
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Flash Point

-58 °F (EPA, 1998), -50 °C (-58 °F), 26 °C c.c.
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Solubility

MISCIBLE WITH BENZENE, CHLOROFORM, ETHER, Insoluble in water, Solubility in water: reaction
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Density

1.09 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.091 AT 20 °C/4 °C, 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
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Vapor Density

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.23
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Vapor Pressure

20.0 [mmHg], 20 mm Hg @ 25.3 °C, Vapor pressure, kPa at 20 °C: 2.6
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/
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Color/Form

COLORLESS LIQUID

CAS No.

109-61-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propyl chloroformate
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Propyl chloroformate
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Propyl chloroformate
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Propyl chloroformate
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Propyl chloroformate

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